4-Acetoxy-4'-T-butylbenzophenone

Beschreibung

Chemical Identity and Nomenclature

The identity of a chemical compound is fundamentally established by its nomenclature and unique identifiers. Based on its structure, the systematic IUPAC name for this compound is (4-(4-(tert-butyl)benzoyl)phenyl) acetate (B1210297).

While a specific CAS Number for 4-Acetoxy-4'-tert-butylbenzophenone is not readily found in major chemical databases, the identity of its core precursors is well-established. The parent benzophenone (B1666685) structure without the tert-butyl group, 4-hydroxybenzophenone (B119663), is registered under CAS Number 1137-42-4. sigmaaldrich.comchemicalbook.commerckmillipore.comsigmaaldrich.com The related compound 4-tert-butylphenol (B1678320) has the CAS Number 98-54-4. wikipedia.orgnih.gov

Table 1: Chemical Identification of 4-Acetoxy-4'-T-butylbenzophenone and Related Precursors

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| 4-Acetoxy-4'-tert-butylbenzophenone | (4-(4-(tert-butyl)benzoyl)phenyl) acetate | C₁₉H₂₀O₃ | Not Available |

| 4-Hydroxy-4'-tert-butylbenzophenone | (4-(tert-butyl)phenyl)(4-hydroxyphenyl)methanone | C₁₇H₁₈O₂ | Not Available |

| 4-Hydroxybenzophenone | (4-hydroxyphenyl)(phenyl)methanone | C₁₃H₁₀O₂ | 1137-42-4 |

| 4-tert-Butylphenol | 4-(tert-butyl)phenol | C₁₀H₁₄O | 98-54-4 |

Structural Formula and Molecular Representation

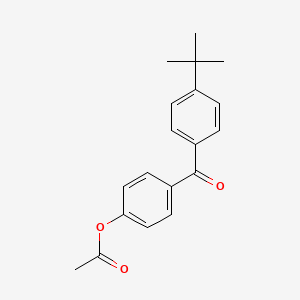

The molecular structure consists of a central carbonyl group linking two phenyl rings. One ring is substituted at the para-position with a bulky tert-butyl group, -(C(CH₃)₃), and the other is substituted at the para-position with an acetoxy group, -OC(O)CH₃.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBKAADRHRUDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641711 | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-70-4 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 4 T Butylbenzophenone

Retrosynthetic Analysis of 4-Acetoxy-4'-T-butylbenzophenone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comslideshare.net For this compound, the primary disconnection breaks the carbon-carbonyl bond, suggesting a Friedel-Crafts acylation reaction.

Scheme 1: Retrosynthetic Analysis of this compound

This analysis reveals two plausible synthetic routes:

Route A: Acylation of tert-butylbenzene (B1681246) with 4-acetoxybenzoyl chloride.

Route B: Acylation of anisole (B1667542) (methoxybenzene) with 4-tert-butylbenzoyl chloride, followed by demethylation and acetylation of the resulting phenol (B47542).

The choice between these routes depends on factors such as the availability and reactivity of the starting materials, and the potential for side reactions.

Synthetic Routes to Substituted Benzophenone (B1666685) Scaffolds

The construction of the central benzophenone structure is a critical step. Friedel-Crafts acylation is a cornerstone method, but other carbon-carbon bond-forming reactions have also been developed and refined.

Development of Carbon-Carbon Bond Formation Strategies

The formation of the carbon-carbon bond between the carbonyl group and one of the aromatic rings is central to benzophenone synthesis. While Friedel-Crafts acylation is the most common method, other strategies offer alternative approaches.

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of this compound, this could involve the reaction of tert-butylbenzene with 4-acetoxybenzoyl chloride, or the reaction of anisole with 4-tert-butylbenzoyl chloride. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic rings. youtube.com

Grignard Reagent Addition to Aldehydes: An alternative approach involves the addition of a Grignard reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol. organic-chemistry.org For instance, 4-tert-butylphenylmagnesium bromide could be reacted with 4-methoxybenzaldehyde. The resulting diarylmethanol would then be oxidized to the corresponding benzophenone.

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Heck reactions, provide powerful methods for forming carbon-carbon bonds. chemistry.coachillinois.edu For example, a boronic acid derivative of one aromatic ring could be coupled with a halide derivative of the other in the presence of a palladium catalyst.

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst. | Well-established, often high-yielding. | Can be limited by substituent effects, may require harsh conditions. |

| Grignard Reagent Addition | Addition of a Grignard reagent to an aldehyde, followed by oxidation. | Versatile, good for specific substitution patterns. | Requires a two-step process (addition then oxidation). |

| Palladium-Catalyzed Coupling | Cross-coupling of two aryl partners, one typically a halide and the other a boronic acid or organotin reagent. | High functional group tolerance, mild reaction conditions. | Catalyst can be expensive, may require specialized ligands. |

Selective Aromatic Substitution Reactions

The success of a synthetic route to an unsymmetrically substituted benzophenone hinges on controlling the regioselectivity of the aromatic substitution reactions. The existing substituents on the benzene (B151609) rings direct the position of incoming electrophiles.

In the synthesis of this compound, the directing effects of the tert-butyl and acetoxy (or its precursor, hydroxyl or methoxy) groups are crucial. The tert-butyl group is an ortho-, para-director and is activating. stackexchange.com The hydroxyl and methoxy (B1213986) groups are also strongly activating ortho-, para-directors. The acetoxy group, however, is a moderately activating ortho-, para-director.

When considering a Friedel-Crafts acylation, the choice of which fragment to use as the acylating agent and which as the aromatic substrate is critical. For example, in the acylation of tert-butylbenzene with 4-acetoxybenzoyl chloride, the bulky tert-butyl group will sterically hinder ortho-acylation, favoring the desired para-product.

Introduction and Manipulation of Acetoxy and Tertiary-Butyl Groups

The strategic introduction and, if necessary, modification of the acetoxy and tertiary-butyl groups are key to the successful synthesis of this compound.

Methods for Phenolic Acetylation

The acetylation of a phenolic hydroxyl group is a common transformation in organic synthesis. This can be achieved using various acetylating agents and catalysts.

Acetic Anhydride with Base or Acid Catalysis: The most common method for phenolic acetylation is the use of acetic anhydride. This reaction can be catalyzed by either a base, such as pyridine (B92270) or sodium bicarbonate, or an acid, such as sulfuric acid. mdpi.comlibretexts.org The choice of catalyst can depend on the other functional groups present in the molecule.

Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used to acetylate phenols, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Transesterification: In some cases, an acetate (B1210297) ester can be formed via transesterification, for example, using vinyl acetate. google.com

| Reagent | Catalyst/Conditions | Key Features |

| Acetic Anhydride | Pyridine, DMAP, or other bases; or H₂SO₄, TsOH | Versatile, common, and effective. |

| Acetyl Chloride | Pyridine or other non-nucleophilic bases | More reactive than acetic anhydride. |

| Vinyl Acetate | Base catalysis | Can be used under mild conditions. |

Strategies for Tertiary-Butyl Group Installation on Aromatic Rings

The introduction of a tert-butyl group onto an aromatic ring is typically accomplished through Friedel-Crafts alkylation.

Friedel-Crafts Alkylation: This reaction involves the use of a tert-butylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst like aluminum chloride or a Brønsted acid like sulfuric acid. The reaction of phenol with tert-butanol (B103910) in the presence of an acid catalyst can also be used. mdpi.comresearchgate.net The bulky nature of the tert-butyl group generally favors para-substitution, especially when the other substituent on the ring is also an ortho, para-director.

Synthesis of this compound Precursors and Intermediates

A common precursor is 4-hydroxy-4'-tert-butylbenzophenone, which can be synthesized through Friedel-Crafts acylation. This classic method involves the reaction of a tert-butylated benzene derivative with a derivative of a 4-hydroxybenzoic acid. A key intermediate in this process is 4-tert-butylbenzoyl chloride. The synthesis of 4-tert-butylbenzoyl chloride can be achieved by reacting tert-butylbenzene with oxalyl chloride in the presence of a catalyst like aluminum chloride. orgsyn.org This method provides good yields of the desired 4-substituted product. orgsyn.org

Another important precursor is 4-hydroxybenzophenone (B119663) itself, which can be prepared through various methods, including the Fries rearrangement of phenyl benzoate (B1203000) or the Friedel-Crafts reaction between phenol and benzoyl chloride. medchemexpress.comresearchgate.net A method involving the condensation of benzotrichloride (B165768) with phenol in the presence of aluminum chloride has also been reported. chemicalbook.com The synthesis of 4-hydroxybenzophenone can also be accomplished from 4-hydroxybenzoic acid. googleapis.com Once 4-hydroxybenzophenone is obtained, it can be tert-butylated, although selective alkylation at the desired position can be challenging.

Alternatively, the benzophenone skeleton can be constructed first, followed by functional group modifications. For instance, 4-bromobenzophenone (B181533) can serve as a versatile intermediate. It can be synthesized via a palladium-catalyzed Suzuki coupling reaction between a bromobenzoyl chloride and a boronic acid. mdpi.com This intermediate can then undergo further reactions to introduce the tert-butyl and acetoxy groups.

The synthesis of anisole (methoxybenzene) and its derivatives is also relevant, as the methoxy group can serve as a protecting group for the phenol, which is later deprotected to yield the hydroxyl group for acetylation. Anisole can be synthesized through the Williamson ether synthesis from sodium phenoxide and a methylating agent like dimethyl sulfate. wikipedia.orgorgsyn.orgchemicalbook.com Anisole itself can undergo Friedel-Crafts acylation. wikipedia.org

The following table summarizes key precursors and common synthetic routes:

Table 1: Synthesis of Key Precursors for this compound| Precursor/Intermediate | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reference(s) |

| 4-tert-Butylbenzoyl chloride | Friedel-Crafts type reaction | tert-Butylbenzene | Oxalyl chloride, Aluminum chloride | orgsyn.org |

| 4-tert-Butylbenzyl chloride | Chloromethylation | tert-Butylbenzene, Formaldehyde | Hydrochloric acid, Formic acid | google.com |

| 4-Hydroxybenzophenone | Friedel-Crafts Acylation | Phenol, Benzotrichloride | Aluminum chloride | chemicalbook.comgoogle.com |

| 4-Hydroxybenzophenone | Fries Rearrangement | Phenyl benzoate | Aluminum chloride or Hydrogen fluoride | researchgate.netgoogleapis.com |

| 4-Bromobenzophenone | Suzuki Coupling | 4-Bromobenzoyl chloride, Phenylboronic acid | Palladium catalyst (e.g., Pd2dba3), Base (e.g., K2CO3) | mdpi.comresearchgate.net |

| Anisole | Williamson Ether Synthesis | Phenol, Dimethyl sulfate | Sodium hydroxide | wikipedia.orgorgsyn.orgchemicalbook.com |

Emerging Catalytic Approaches in Benzophenone Synthesis

While traditional methods like Friedel-Crafts acylation are widely used, emerging catalytic approaches offer significant advantages, including milder reaction conditions, higher selectivity, and improved functional group tolerance. These modern methods are increasingly being applied to the synthesis of benzophenone and its derivatives.

Photocatalysis has emerged as a powerful tool in organic synthesis. Benzophenone itself can act as a photosensitizer in photocatalytic reactions. rsc.orgrsc.orgchemrxiv.org This property can be harnessed for various transformations. For instance, photocatalytic methods for the synthesis of benzophenones have been developed, offering a more environmentally friendly approach with high selectivity. researchgate.netgoogle.com These reactions often proceed under visible light irradiation at room temperature.

Dual catalytic systems , which combine a photocatalyst with a transition metal catalyst, have also gained prominence. A notable example is the use of a benzophenone-derived photosensitizer in combination with a nickel catalyst for direct benzylic C-H acylation. rsc.orgnih.gov This approach allows for the formation of unsymmetrical ketones from readily available starting materials. The combination of a photocatalyst with a nickel catalyst has also been shown to enable switchable C-C or C-N coupling reactions. acs.org Mechanistic studies suggest that these dual catalytic systems often involve the photoreduction of a Ni(II) precatalyst to a catalytically active Ni(0) or Ni(I) species. acs.org

C-H activation represents another frontier in benzophenone synthesis. This strategy allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical route. rsc.org For example, iridium complexes have been used for the selective ortho-C-H activation of alkylarenes. acs.org While not directly applied to 4-acetoxy-4'-tert-butylbenzophenone in the reviewed literature, the principles of directing group-assisted C-H activation could be adapted for its synthesis.

Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, have become a cornerstone of modern organic synthesis and are highly applicable to the synthesis of unsymmetrical benzophenones. mdpi.comwikipedia.orglibretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction offers excellent functional group tolerance and allows for the precise construction of the C-C bond linking the two aryl rings of the benzophenone core. mdpi.comresearchgate.net

The following table provides a comparative overview of these emerging catalytic approaches:

Table 2: Comparison of Emerging Catalytic Approaches in Benzophenone Synthesis| Catalytic Approach | Catalyst System | Key Features | Potential Advantages | Reference(s) |

| Photocatalysis | Benzophenone as photosensitizer, Ag-Co3O4-C3N4 composite | Utilizes light energy, often at room temperature. | High selectivity, low energy consumption, environmentally friendly. | rsc.orgrsc.orgchemrxiv.orggoogle.com |

| Dual Catalysis | Benzophenone-derived photosensitizer / Nickel catalyst | Combines photocatalysis with transition metal catalysis. | Enables direct C-H acylation, broad functional group tolerance. | rsc.orgnih.govacs.orgacs.org |

| C-H Activation | Iridium complexes | Direct functionalization of C-H bonds. | Atom economy, reduced number of synthetic steps. | rsc.orgacs.org |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd2dba3) / Boronic acids | Formation of C-C bonds between aryl groups. | High functional group tolerance, high yields, well-established. | mdpi.comresearchgate.netwikipedia.orglibretexts.org |

Photophysical and Photochemical Behavior of 4 Acetoxy 4 T Butylbenzophenone

Photoinitiator for UV Curing

4-Acetoxy-4'-T-butylbenzophenone is classified as a Type II photoinitiator. sci-hub.se Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety is excited to a triplet state. This excited state does not undergo direct cleavage to form radicals. Instead, it initiates a bimolecular reaction by abstracting a hydrogen atom from a synergist molecule, typically a tertiary amine or a thiol, which is added to the formulation. This hydrogen abstraction process generates a reactive radical on the synergist, which then initiates the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of coatings, inks, and adhesives. researchgate.netsci-hub.seresearchgate.net

The presence of the tert-butyl group can enhance the solubility of the photoinitiator in non-polar formulations and can also influence the electronic properties of the benzophenone chromophore. The acetoxy group may also play a role in modifying the compound's solubility and compatibility with various resin systems.

Other Potential Applications

While its main role is as a photoinitiator, derivatives of benzophenone are also explored for their use in organic synthesis as catalysts or as building blocks for larger, more complex molecules. The specific substitutions on this compound could make it a subject of interest in medicinal chemistry research, although this is not its primary application.

Computational and Theoretical Studies on 4 Acetoxy 4 T Butylbenzophenone

Potential as a Photoinitiator

Benzophenone (B1666685) and its derivatives are extensively employed as Type II photoinitiators in free-radical polymerization processes. Upon absorbing UV radiation, the benzophenone molecule transitions to an excited singlet state, which then efficiently converts to a more stable triplet state through intersystem crossing. This triplet state can then abstract a hydrogen atom from a co-initiator (often an amine), generating free radicals that initiate the polymerization of monomers like acrylates.

Given its benzophenone core, 4-Acetoxy-4'-T-butylbenzophenone is anticipated to function as a photoinitiator. The tert-butyl group could improve its solubility in nonpolar monomer formulations, while the acetoxy group might subtly alter its photochemical properties. Its efficacy as a photoinitiator would hinge on factors such as its absorption spectrum, the quantum yield of intersystem crossing, and the lifetime of its triplet state.

Potential in Photocatalysis

Benzophenones can also serve as photocatalysts in a variety of organic reactions. The excited triplet state of a benzophenone is a potent species capable of participating in energy transfer or electron transfer processes, thereby catalyzing chemical transformations. For example, benzophenones have been utilized to promote [2+2] cycloadditions and other photochemical reactions.

The specific substitution pattern of this compound might confer advantages in certain photocatalytic applications. The nature of the substituents can influence the energy of the triplet state and its redox potential, which in turn could be used to fine-tune its catalytic activity and selectivity. Further investigation is necessary to uncover its specific catalytic potential.

Research Findings

At present, there is a notable lack of published research that specifically investigates the detailed photochemical mechanisms, photoinitiation efficiency, or photocatalytic activity of 4-Acetoxy-4'-T-butylbenzophenone. The body of scientific literature dedicated to this particular compound is limited.

However, the vast amount of research conducted on other benzophenone (B1666685) derivatives provides a robust framework for understanding its probable behavior. These studies have elucidated the fundamental principles of their photochemistry, including the characteristics of their excited states, their mechanisms for generating radicals, and their interactions with other molecules. This extensive knowledge base will be an invaluable resource for any future research aimed at elucidating the specific properties and applications of this compound.

Frontiers in Research and Development for 4 Acetoxy 4 T Butylbenzophenone

Exploration of Bio-inspired and Green Chemistry Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, prioritizing methods that reduce hazardous waste and energy consumption. researchgate.net For the synthesis of benzophenone (B1666685) derivatives like 4-Acetoxy-4'-T-butylbenzophenone, this translates to exploring bio-inspired and green chemistry routes that offer alternatives to traditional, often harsh, synthetic methods. rsc.org

Bio-inspired Synthesis: Nature provides a rich blueprint for chemical synthesis. rsc.org While direct enzymatic synthesis of this compound is not yet documented, research into the biosynthesis of natural benzophenones in fungi and plants can offer valuable insights. rsc.org These pathways often involve highly selective enzymatic reactions that occur under mild conditions. Future research could focus on identifying or engineering enzymes, such as oxidases or acyltransferases, that could catalyze the key steps in the synthesis of this compound, such as the acylation of a hydroxybenzophenone precursor. This approach could lead to more sustainable and efficient production methods.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign synthetic processes. For a compound like this compound, this could involve several strategies:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like ethanol (B145695) or even water-based systems is a key focus. Research on the photoreduction of benzophenone has demonstrated the feasibility of using ethanol as a solvent. researchgate.net

Catalytic Methods: The use of catalysts, particularly those that are recyclable and non-toxic, can significantly improve the atom economy and reduce waste. For instance, developing solid acid catalysts for the Friedel-Crafts acylation step, a common method for synthesizing benzophenones, could eliminate the need for stoichiometric amounts of Lewis acids that generate significant waste. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can drastically reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of starting materials into the final product. | Increased efficiency and reduced raw material consumption. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like bio-based solvents or water. | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Employing microwave or photochemical synthesis to reduce energy consumption. | Lower production costs and carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the benzophenone core. | Reduced reliance on fossil fuels and enhanced sustainability. |

Advanced Time-Resolved Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and designing new functional molecules. Advanced time-resolved spectroscopic techniques offer a window into the transient species and rapid transformations that occur during photochemical and photophysical processes involving this compound.

The benzophenone core is well-known for its rich photochemistry, primarily involving the formation of a triplet state upon UV irradiation. Time-resolved techniques such as nanosecond laser flash photolysis are instrumental in studying the kinetics and reactivity of this triplet state. acs.org For this compound, these techniques can be employed to:

Characterize the Triplet State: Determine the lifetime, absorption spectrum, and quantum yield of the triplet state, which are critical parameters governing its photochemical behavior.

Monitor Reaction Intermediates: Observe the formation and decay of radical intermediates that are formed when the excited benzophenone abstracts a hydrogen atom from a suitable donor. This is particularly relevant for applications in photopolymerization and cross-linking. acs.org

Elucidate Reaction Mechanisms: By tracking the temporal evolution of different species, researchers can piece together the step-by-step mechanism of photochemical reactions involving this compound.

The insights gained from these studies are invaluable for applications where the photoactivity of the benzophenone moiety is harnessed, such as in the development of photoinitiators for polymer coatings and 3D printing. chemrxiv.orgresearchgate.net

Computational Rationalization for Structure-Property Relationships in Novel Applications

Computational chemistry has become an indispensable tool in modern chemical research, providing a theoretical framework to understand and predict the behavior of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to establish crucial structure-property relationships. researchgate.net

By modeling the electronic structure and geometry of the molecule, researchers can:

Predict Photophysical Properties: Calculate the energies of the singlet and triplet excited states, which are fundamental to understanding the UV absorption and phosphorescence characteristics of the molecule. mdpi.com These predictions can guide the design of new benzophenone derivatives with tailored photophysical properties.

Simulate Reaction Pathways: Investigate the energetics of potential photochemical reactions, such as hydrogen abstraction or cycloaddition, providing insights into the feasibility and selectivity of these processes.

Understand Substituent Effects: Systematically study how the acetoxy and t-butyl groups influence the electronic properties and reactivity of the benzophenone core. This understanding is critical for designing molecules with specific functionalities. For instance, computational studies on other benzophenone derivatives have shown how different substituents affect their potential as UV absorbers in sunscreens or as photoinitiators. researchgate.net

The synergy between computational predictions and experimental validation accelerates the discovery and optimization of new materials for a wide range of applications. researchgate.net

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of ground and excited state electronic structures. | UV-Vis absorption spectra, triplet state energies, and electron density distribution. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic transitions. | Prediction of absorption and emission wavelengths. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., solvents, polymer matrices). | Understanding of intermolecular interactions and conformational changes. |

Investigation of Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry, the study of systems held together by non-covalent interactions, has opened up new avenues for creating "smart" materials with dynamic and responsive properties. The benzophenone moiety, with its potential for hydrogen bonding and π-π stacking, can be a valuable building block in the design of supramolecular assemblies. acs.orgwhiterose.ac.uk

Supramolecular Assembly: By functionalizing this compound with recognition motifs such as peptides or other hydrogen-bonding groups, it may be possible to induce its self-assembly into well-defined nanostructures like nanofibers or gels. acs.orgwhiterose.ac.uknih.gov These assemblies could find applications in areas such as:

Drug Delivery: Encapsulating therapeutic agents within the supramolecular structure for controlled release.

Sensors: Designing systems where the assembly or disassembly process is triggered by the presence of a specific analyte, leading to a detectable signal.

Catalysis: Creating organized environments that can enhance the rate and selectivity of chemical reactions. nih.gov

Self-Healing Materials: The photoreactive nature of the benzophenone core makes it an attractive component for self-healing polymers. The principle behind this application is the ability of the benzophenone group to form covalent cross-links upon UV irradiation. If these cross-links are reversible or if unreacted benzophenone moieties are present in the polymer matrix, they can be used to repair damage. For example, a crack in the material could be "healed" by exposing it to UV light, which would trigger the formation of new cross-links across the damaged interface. Research on benzophenone-containing polymers has demonstrated the feasibility of this approach. acs.org

Potential in Energy Conversion and Storage Systems

The development of efficient and sustainable energy technologies is a global priority. Organic molecules are increasingly being explored as active components in energy conversion and storage devices due to their tunability, low cost, and potential for environmentally friendly production. The electronic properties of the benzophenone core suggest that derivatives like this compound could have potential in this area.

Energy Conversion (Organic Light-Emitting Diodes - OLEDs): Benzophenone derivatives have been investigated as host materials and emitters in OLEDs. mdpi.com The benzophenone framework can serve as an electron-deficient core, and by attaching suitable donor groups, molecules with desirable charge transport and emissive properties can be created. The high triplet energy of some benzophenone derivatives makes them suitable as host materials for phosphorescent emitters. mdpi.com While the specific properties of this compound for OLED applications have not been reported, its benzophenone core provides a starting point for such investigations.

Energy Storage (Redox Flow Batteries): All-organic redox flow batteries are a promising technology for large-scale energy storage. Benzophenone itself has been identified as a potential anolyte material due to its low redox potential and high electrochemical stability. aalto.firesearchgate.net The redox activity of the carbonyl group is central to this application. The presence of the t-butyl group in this compound could potentially enhance solubility in organic electrolytes, a key parameter for achieving high energy densities. researchgate.net Further research is needed to evaluate the electrochemical performance and long-term stability of this specific derivative in a flow battery system.

| Energy Application | Role of Benzophenone Core | Potential of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient scaffold, high triplet energy host material. | Potential as a component in the emissive or host layer, with properties tunable by the substituents. |

| Redox Flow Batteries | Electrochemically active anolyte material. | The t-butyl group may enhance solubility, potentially leading to higher energy density. |

| Photopolymerization | Photoinitiator for UV curing of coatings and inks. | The acetoxy and t-butyl groups may influence solubility and reactivity in different monomer systems. |

Q & A

Q. How can researchers optimize the synthesis and purification of 4-Acetoxy-4'-T-butylbenzophenone?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation between 4-T-butylphenol and acetyl chloride derivatives, followed by acetylation of the hydroxyl group. Key steps include:

- Using Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors .

- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for phenol to acylating agent) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at 4' position, acetoxy at 4 position) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₂₀O₃, theoretical 296.14 g/mol) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at elevated temperatures (40–60°C) over 4–6 weeks, monitoring decomposition via TLC or HPLC .

- Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) in controlled chambers, analyzing degradation products using LC-MS .

- Hygroscopicity : Store in desiccators with silica gel and measure weight changes over time .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) using UV-Vis spectroscopy. The tert-butyl group’s steric hindrance may slow electrophilic attacks .

- Intermediate Trapping : Use quench experiments with methanol or amines to isolate intermediates for MS/IR analysis .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies .

Q. How can researchers resolve data contradictions in synthesis yields across different catalytic systems?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids in parallel reactions, tracking yields via GC-MS .

- Byproduct Analysis : Identify side products (e.g., diacetylated derivatives) using 2D NMR (COSY, HSQC) .

- Statistical Design : Apply Response Surface Methodology (RSM) to optimize variables (catalyst loading, solvent ratio) .

Q. What strategies enhance the compound’s application in drug delivery systems?

- Methodological Answer :

- Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles; measure solubility via shake-flask method .

- In Vitro Release Studies : Use dialysis membranes (MWCO 12–14 kDa) in PBS buffer (pH 7.4) to simulate drug release kinetics .

- Cellular Uptake Assays : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cytochrome P450), focusing on hydrophobic pockets .

- ADMET Profiling : Predict pharmacokinetics (logP, bioavailability) using QSAR tools like SwissADME .

- Free Energy Calculations : Perform Molecular Dynamics (MD) simulations (GROMACS) to estimate binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.